molecular formula C15H15IN2O2S B3524969 1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea

1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea

Cat. No.: B3524969
M. Wt: 414.3 g/mol
InChI Key: XNABOPNOZXBCBZ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy and iodine groups, respectively, and a thiourea functional group.

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 4-iodophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide.

    Reduction: The aromatic iodine can be reduced to form the corresponding aniline derivative.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings can interact with hydrophobic pockets in proteins, influencing their activity. The iodine atom can participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: Lacks the iodine substitution, resulting in different chemical and biological properties.

    1-(4-Iodophenyl)-3-phenylthiourea: Lacks the methoxy substitution, affecting its reactivity and applications.

    1-(2,4-Dimethoxyphenyl)-3-(4-chlorophenyl)thiourea:

The unique combination of methoxy and iodine substitutions in this compound makes it distinct from these similar compounds, offering a unique set of properties and applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O2S/c1-19-12-7-8-13(14(9-12)20-2)18-15(21)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABOPNOZXBCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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